![molecular formula C21H18ClN3O3S2 B2842517 N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207030-76-9](/img/structure/B2842517.png)
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Description
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O3S2 and its molecular weight is 459.96. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
Scientific studies have developed numerous methodologies for synthesizing sulfonamide derivatives, highlighting their structural diversity and potential for further chemical modifications. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrates a six-step process, starting from 4-chlorobenzoic acid, which shows the complexity and precision required in crafting these molecules. The bioassay tests of these compounds showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).
Antiviral and Antibacterial Activities
Sulfonamide derivatives exhibit significant biological activities, including antiviral and antibacterial properties. The study by Chen et al. (2010) is an example of the antiviral activity of sulfonamide derivatives. Additionally, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against various pathogens. These compounds offer promising leads for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Applications
The development of sulfonamide derivatives for antiproliferative applications is a critical area of cancer research. Pawar et al. (2018) reported the synthesis of N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives as antiproliferative agents, showing significant activity against various cancer cell lines. This highlights the potential of sulfonamide derivatives in the development of novel cancer therapies (Pawar, Pansare, & Shinde, 2018).
Environmental Applications
The degradation of environmental pollutants is another critical application of sulfonamide derivatives. Zhuo et al. (2018) explored the use of laccase isoenzymes from Pleurotus ostreatus in degrading chlorophenols, nitrophenols, and sulfonamide antibiotics, demonstrating the potential of sulfonamide derivatives in environmental biotechnology for removing pollutants and improving ecosystem health (Zhuo et al., 2018).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S2/c1-3-14-4-6-15(7-5-14)20-23-21(28-24-20)19-18(12-13-29-19)30(26,27)25(2)17-10-8-16(22)9-11-17/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGAQYWVEAFQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
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